Cas no 1698027-00-7 (tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate)

tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate
- tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate(WXC04824)
- 1-Piperazinecarboxylic acid, 4-(7-bromo-6-chloro-4-quinazolinyl)-, 1,1-dimethylethyl ester
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- MDL: MFCD31555251
- インチ: 1S/C17H20BrClN4O2/c1-17(2,3)25-16(24)23-6-4-22(5-7-23)15-11-8-13(19)12(18)9-14(11)20-10-21-15/h8-10H,4-7H2,1-3H3
- InChIKey: MXCAHKDRUSKPGB-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCN(C2=C3C(=NC=N2)C=C(Br)C(Cl)=C3)CC1
tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107871-1g |
tert-Butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |
1698027-00-7 | 97% | 1g |
¥10335 | 2023-04-10 | |
Chemenu | CM430030-100mg |
tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |
1698027-00-7 | 95%+ | 100mg |
$289 | 2022-09-02 | |
Chemenu | CM430030-1g |
tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |
1698027-00-7 | 95%+ | 1g |
$1062 | 2022-09-02 | |
eNovation Chemicals LLC | D773208-100mg |
tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |
1698027-00-7 | 95% | 100mg |
$405 | 2023-09-04 | |
Chemenu | CM430030-250mg |
tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |
1698027-00-7 | 95%+ | 250mg |
$535 | 2022-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107871-100mg |
tert-Butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |
1698027-00-7 | 97% | 100mg |
¥3101 | 2023-04-10 | |
eNovation Chemicals LLC | D773208-1g |
tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |
1698027-00-7 | 95% | 1g |
$1320 | 2023-09-04 | |
Chemenu | CM430030-5g |
tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |
1698027-00-7 | 95%+ | 5g |
$3173 | 2022-09-02 | |
eNovation Chemicals LLC | D773208-250mg |
tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |
1698027-00-7 | 95% | 250mg |
$690 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107871-250mg |
tert-Butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |
1698027-00-7 | 97% | 250mg |
¥5171 | 2023-04-10 |
tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate (CAS No. 1698027-00-7)
Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate, with the CAS number 1698027-00-7, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structure of this molecule incorporates several key functional groups that contribute to its unique chemical properties and biological activities.
The core structure of tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate is derived from quinazoline, a heterocyclic aromatic compound that is widely recognized for its pharmacological significance. Quinazoline derivatives have been extensively studied for their roles in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications. The presence of bromo and chloro substituents on the quinazoline ring enhances the molecule's reactivity and diversity, making it a valuable scaffold for further chemical modifications.
The piperazine moiety in the molecule's name, specifically at the 1-position carboxylated piperazine, adds another layer of complexity and functionality. Piperazine derivatives are known for their ability to interact with a wide range of biological targets, including enzymes and receptors. This interaction is often modulated by the presence of various substituents, such as tert-butyl groups, which can influence the compound's solubility, stability, and bioavailability.
In recent years, there has been a growing interest in developing novel quinazoline-based compounds for therapeutic purposes. The combination of bromo and chloro substituents on the quinazoline ring has been particularly effective in generating molecules with enhanced biological activity. For instance, studies have shown that such modifications can lead to increased binding affinity to target proteins, which is crucial for drug efficacy.
One of the most compelling aspects of tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate is its potential in oncology research. Quinazoline derivatives have demonstrated promising results in preclinical studies as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The specific arrangement of bromo and chloro groups on the quinazoline core has been found to enhance the compound's ability to disrupt cancer cell signaling pathways, making it a promising candidate for further development into an anticancer drug.
The tert-butyl group at the piperazine carboxylate position not only influences the compound's solubility but also plays a role in its metabolic stability. This is particularly important in drug development, where metabolic degradation can significantly reduce a drug's effectiveness. By incorporating this group, researchers aim to improve the compound's half-life and bioavailability, thereby enhancing its therapeutic potential.
Recent advancements in computational chemistry have also contributed to the optimization of structures like tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate. Molecular modeling techniques have allowed researchers to predict the binding interactions between this compound and its target proteins with high accuracy. This has led to the identification of novel analogs with improved pharmacological properties, further validating the importance of quinazoline derivatives in drug discovery.
The synthesis of tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of bromo and chloro substituents requires precise control over reaction conditions to avoid unwanted side products. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these modifications efficiently.
In conclusion, tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate represents a significant advancement in pharmaceutical chemistry. Its unique structure and functional groups make it a valuable tool for researchers exploring new therapeutic agents. The combination of bromo and chloro substituents on the quinazoline ring enhances its biological activity, while the piperazine moiety contributes to its interaction with target proteins. As research continues in this area, it is likely that additional derivatives will be developed with even greater therapeutic potential.
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